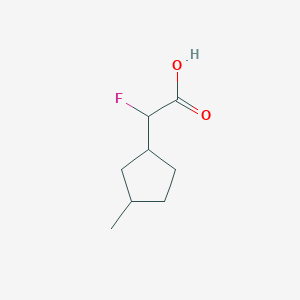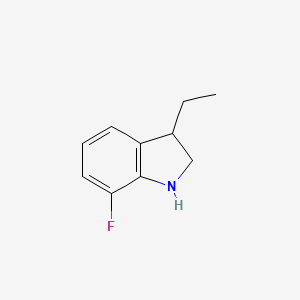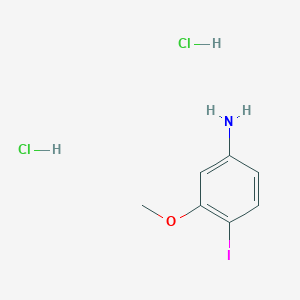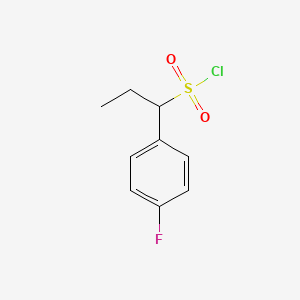
2-Fluoro-2-(3-methylcyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(3-methylcyclopentyl)acetic acid is a fluorinated organic compound with the molecular formula C8H13FO2 and a molecular weight of 160.18 g/mol . This compound is characterized by the presence of a fluorine atom and a cyclopentyl ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-Fluoro-2-(3-methylcyclopentyl)acetic acid can be achieved through various synthetic routes. One common method involves the use of fluorinated reagents and cyclopentyl derivatives. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactions with optimized parameters to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
2-Fluoro-2-(3-methylcyclopentyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Fluoro-2-(3-methylcyclopentyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Fluoro-2-(3-methylcyclopentyl)acetic acid can be compared with other similar fluorinated compounds, such as:
- 2-Fluoro-2-(cyclopentyl)acetic acid
- 2-Fluoro-2-(methylcyclopentyl)acetic acid
- 2-Fluoro-2-(ethylcyclopentyl)acetic acid
These compounds share similar structural features but differ in the substituents attached to the cyclopentyl ring. The presence of different substituents can influence the compound’s reactivity, stability, and applications .
Propriétés
Formule moléculaire |
C8H13FO2 |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
2-fluoro-2-(3-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H13FO2/c1-5-2-3-6(4-5)7(9)8(10)11/h5-7H,2-4H2,1H3,(H,10,11) |
Clé InChI |
JQTABXDOYGJXEH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)

![1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B13190101.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)

![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13190123.png)
![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
